molecular formula C6H6N4O B14747274 1,2,3-Benzoxadiazole-4,5-diamine

1,2,3-Benzoxadiazole-4,5-diamine

Cat. No.: B14747274
M. Wt: 150.14 g/mol
InChI Key: OSKHUVMFXDEOFX-UHFFFAOYSA-N
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Description

1,2,3-Benzoxadiazole-4,5-diamine is a heterocyclic compound that features a benzene ring fused with an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Benzoxadiazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of 2-nitroaniline with formamide, followed by reduction . Another method includes the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Benzoxadiazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Uniqueness: 1,2,3-Benzoxadiazole-4,5-diamine is unique due to its specific electronic properties and the ability to form stable derivatives. Its applications in both biological and electronic fields highlight its versatility compared to other similar compounds .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

1,2,3-benzoxadiazole-4,5-diamine

InChI

InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H,7-8H2

InChI Key

OSKHUVMFXDEOFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1N)N)N=NO2

Origin of Product

United States

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